N-(2,4-difluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
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Overview
Description
N-(2,4-Difluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a complex organic compound characterized by its unique chemical structure. This compound features a difluorophenyl group attached to an acetamide moiety, which is further linked to a pyrazolo[3,4-d]pyrimidin-6-ylthio group. The presence of fluorine atoms and the pyrazolo[3,4-d]pyrimidin core make it a molecule of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the difluorophenyl group. This is followed by the introduction of the acetamide group and the subsequent formation of the pyrazolo[3,4-d]pyrimidin core. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure the high purity and yield of the final product. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of fluorine atoms can influence the reactivity of the molecule, making it suitable for specific types of chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.
Major Products Formed: The major products formed from these reactions can include various derivatives of the original compound, depending on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce corresponding alcohols.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, the compound can be utilized as a tool to study biological processes and pathways. Its interaction with various biomolecules can provide insights into cellular mechanisms and potential therapeutic targets.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties can enhance the performance and functionality of various products.
Mechanism of Action
The mechanism by which N-(2,4-difluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide
N-(2,4-Difluorophenyl)-2,4-difluoro-4-hydroxybiphenyl-3-carboxamide
2,4-Difluorophenyl isothiocyanate
Uniqueness: N-(2,4-Difluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to interact with specific molecular targets and its versatility in chemical synthesis make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N5O2S/c14-6-1-2-9(8(15)3-6)17-10(21)5-23-13-18-11-7(4-16-20-11)12(22)19-13/h1-4H,5H2,(H,17,21)(H2,16,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXMGWGPYSVWCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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